2-(3-Methoxypropoxy)pyrimidin-5-amine
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Overview
Description
“2-(3-Methoxypropoxy)pyrimidin-5-amine” is a chemical compound with the molecular formula C8H13N3O2 . It is a pyrimidinamine derivative, which is a class of compounds that have shown significant potential in various fields, including medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring with an amine group at the 5-position and a 3-methoxypropoxy group at the 2-position .Chemical Reactions Analysis
Pyrimidinamine derivatives, including “this compound”, can participate in various chemical reactions. For instance, they can undergo an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .Scientific Research Applications
Structural and Conformational Studies
The compound and its derivatives have been used in structural and conformational studies. For instance, compounds with a bicyclic 4H-pyrimido[1,6-a]pyrimidine system, similar in structure to 2-(3-Methoxypropoxy)pyrimidin-5-amine, have been studied for their bond-length distribution and intramolecular interactions (Huang et al., 2009). Additionally, the conformational shape of related cyclopenta[d]pyrimidine compounds has been linked to their potency as microtubule targeting agents and their antitumor activity, indicating the importance of 3-D conformation on biological activities (Xiang et al., 2020).
Corrosion Inhibition
Pyrimidine derivatives, akin to this compound, have been studied for their potential as corrosion inhibitors. A study on new pyrimidine derivatives including 7-methoxypyrido [2,3-d]pyrimidin-4-amine (MPPA) demonstrated their efficacy as organic inhibitors against the corrosion of mild steel in acidic medium, indicating the broad utility of pyrimidine derivatives in industrial applications (Yadav et al., 2015).
Antifungal and Antibacterial Activities
Derivatives of pyrimidin-amine, including those structurally similar to this compound, have been explored for their antifungal effects. For example, certain 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives containing a heterocyclic compound showed promising antifungal effects against types of fungi such as Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Drug Synthesis and Biological Activity
The synthesis of novel compounds with a pyrimidine base, akin to this compound, has been a subject of research due to their diverse biological and pharmacological activities. Studies have synthesized and characterized novel compounds, focusing on their potential biological activities and structural properties, highlighting the versatile nature of pyrimidine derivatives in drug development and other biological applications (Jadhav et al., 2022).
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . They exert their effects through different action mechanisms, such as inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
Pyrimidine derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, they can inhibit protein kinases, which play a crucial role in controlling cell growth, differentiation, migration, and metabolism .
Molecular Mechanism
Pyrimidine derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Pyrimidine derivatives have been shown to have various effects over time in laboratory settings, including changes in their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Pyrimidine derivatives have been shown to have various effects at different dosages in animal models .
Metabolic Pathways
Pyrimidines are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Pyrimidine derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Pyrimidine derivatives have been shown to localize in various subcellular compartments .
Properties
IUPAC Name |
2-(3-methoxypropoxy)pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-12-3-2-4-13-8-10-5-7(9)6-11-8/h5-6H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJGHMXEJCXDTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=NC=C(C=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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